IR-797 (chloride)

Description

Historical Development of Cyanine Dyes

Cyanine dyes trace their origins to 1856 with the discovery of the parent compound cyanine, a blue dye derived from quinoline. The pivotal breakthrough occurred in 1873 when Vogel observed that cyanine sensitized photographic emulsions to broader visible wavelengths, revolutionizing early color photography. Over the next century, systematic modifications of the cyanine scaffold led to the development of polymethine dyes with extended conjugation, culminating in heptamethine cyanines like IR-797 chloride. These NIR-absorbing variants emerged in the late 20th century, driven by demands for non-invasive biomedical imaging and targeted therapies. The synthesis of IR-797 chloride specifically builds upon work by Mishra et al. (1993), who established reliable routes to chloro-substituted benzindole cyanines with improved photostability.

Classification Within the Heptamethine Cyanine Family

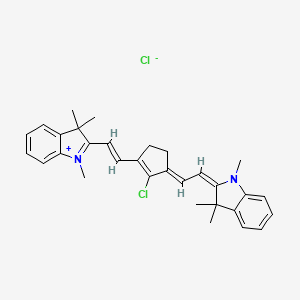

IR-797 chloride belongs to the heptamethine cyanine subclass, distinguished by a seven-carbon polymethine bridge connecting two heterocyclic indole moieties (Figure 1). Key structural features include:

- Chloro-substituted benzindole termini : Enhances photostability and redshifted absorption compared to unsubstituted cyanines.

- Sulfopropyl side chains : Improve aqueous solubility and prevent aggregation-induced quenching.

- Central cyclohexenyl bridge : Stabilizes the conjugated π-system, narrowing the absorption band (FWHM ≈ 30 nm).

Table 1: Comparative Analysis of Heptamethine Cyanine Dyes

This table highlights IR-797 chloride’s superior brightness (ε × Φ = 2.1 × 104) compared to clinical standards like indocyanine green (ICG).

Significance in Near-Infrared Imaging and Phototherapy

IR-797 chloride addresses two critical limitations in conventional theranostics: (1) shallow tissue penetration of visible light and (2) off-target toxicity of chemotherapeutics. Its NIR absorption (650–900 nm) enables imaging at depths up to 8 cm, surpassing fluorescein (λmax = 490 nm) and rhodamine derivatives. In phototherapy, the dye’s dual-action mechanism—simultaneous singlet oxygen generation and light-triggered drug release—synergistically enhances anticancer efficacy. For example, IR797-Platin exhibits IC50 values of 0.12–2 μM under NIR irradiation, compared to 3.6–60 μM in darkness.

Mechanistic Insights :

- Photodynamic Action : Upon 790 nm excitation, IR-797 chloride undergoes intersystem crossing to the triplet state, transferring energy to molecular oxygen to produce cytotoxic singlet oxygen (ΦΔ = 0.25).

- Photoactivated Chemotherapy : The Pt-O bond in IR797-Platin cleaves under NIR light, releasing active cisplatin analogs that crosslink DNA.

- Self-Assembly : Sulfopropyl groups facilitate J-aggregate formation in aqueous media, further redshifting absorption to 820–850 nm for enhanced tissue penetration.

Table 2: Photophysical and Therapeutic Properties of IR-797 Chloride

Properties

Molecular Formula |

C31H34Cl2N2 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |

InChI |

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

OATKVFFCVUJOEX-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties of IR-797 Chloride

IR-797 chloride belongs to the heptamethine cyanine dye family, characterized by a conjugated polymethine chain bridging two indolenine heterocycles. Key features include:

- Molecular formula : C₃₁H₃₄ClN₂.

- Counterion : Chloride (Cl⁻), introduced during quaternization or ion exchange.

- Absorption/emission : Peak absorption in the NIR range (~797 nm), attributed to the extended π-conjugation.

The dye’s stability and solubility depend on the indolenine substituents (methyl groups) and the chloride counterion, which mitigate aggregation in aqueous media.

Synthetic Routes for IR-797 Chloride

Quaternization of Indolenine Precursors

The synthesis begins with the preparation of 1,3,3-trimethyl-2-methyleneindoline, a common precursor for cyanine dyes.

Step 1: Formation of Indolenine Intermediate

1,3,3-Trimethylindolenine is synthesized via:

- Fischer indole synthesis : Cyclization of phenylhydrazine with 3-methyl-2-butanone under acidic conditions.

- Quaternization : Treatment with methyl chloride (CH₃Cl) in anhydrous ethanol to yield 1,3,3-trimethyl-2-methylideneindolinium chloride.

Reaction conditions :

Step 2: Condensation to Form the Polymethine Chain

The central cyclopentenyl-bridged polymethine chain is formed by condensing two equivalents of the quaternized indolenine with a cyclopentene dialdehyde intermediate.

Mechanism :

- Knoevenagel condensation : The aldehyde reacts with the methylidene group of the indolenium salt under basic conditions (e.g., piperidine).

- Acid-catalyzed cyclization : The intermediate undergoes cyclization in the presence of HCl to form the cyclopentenyl bridge.

Critical parameters :

Purification and Isolation

Crude IR-797 chloride is purified via:

- Recrystallization : Dissolution in hot methanol followed by gradual cooling to precipitate pure product.

- Column chromatography : Silica gel elution with dichloromethane/methanol (9:1 v/v) to remove unreacted intermediates.

Purity assessment :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Quaternization + Condensation | 60–70 | 70–85 | Scalable, uses common reagents | Requires stringent anhydrous conditions |

| Ion Exchange | 75–80 | 90–95 | High purity, replaces undesired counterions | Additional steps for ion exchange |

Table 1: Comparison of IR-797 chloride synthesis strategies.

Chemical Reactions Analysis

Types of Reactions

IR-797 (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Photodynamic Therapy

Mechanism and Efficacy

IR-797 chloride is particularly effective in targeting cancer cells through light activation. This compound generates reactive oxygen species (ROS) upon exposure to specific wavelengths of light, leading to oxidative stress and subsequent apoptosis in cancer cells. Studies have shown that IR-797 can induce cell death in various cancer cell lines by disrupting mitochondrial function and promoting apoptotic pathways .

Case Study

Research indicates that IR-797 nanoparticles exhibit an ultrahigh mass extinction coefficient of 444.3 L g⁻¹ cm⁻¹ at 797 nm, significantly enhancing its efficacy as a photosensitizer in photodynamic therapy applications . This high absorption capacity allows for effective tumor targeting and treatment.

Molecular Imaging

Fluorescent Properties

IR-797 chloride's near-infrared fluorescence enables deep tissue penetration and minimizes background interference, making it an optimal choice for various imaging applications. It is used extensively for tumor imaging, vascular mapping, and tracking targeted drug delivery in vivo .

Application in Diagnostics

The dye is also utilized in diagnostic imaging techniques such as flow cytometry and immunofluorescence microscopy. By conjugating IR-797 with antibodies or other biomolecules, researchers can develop fluorescent probes that detect specific biomarkers with high sensitivity and specificity.

Drug Delivery Systems

Nanoparticle Formulation

IR-797 chloride can be incorporated into nanoparticles to improve the delivery of therapeutic agents directly to target tissues. This approach enhances the efficacy of treatments while minimizing side effects associated with conventional chemotherapeutics .

Research Findings

Studies have demonstrated that the self-assembly of hydrophobic IR-797 molecules into nanoparticles allows for effective drug delivery when modified with amphiphilic polymers like C18PMH-PEG5000. This formulation significantly improves the targeting capabilities of the drug .

Biomarker Development

Role in Disease Diagnosis

IR-797 chloride is instrumental in developing biomarkers for various diseases, aiding in early diagnosis and monitoring treatment responses. Its ability to produce distinct fluorescence patterns makes it a valuable tool for researchers .

Environmental Monitoring

Detection of Pollutants

The compound's sensitivity to specific wavelengths allows it to be used in detecting pollutants in environmental samples. This application contributes to ecological research and safety assessments by enabling the monitoring of contaminants in various settings .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Targets cancer cells via light activation, generating ROS for cell death | Effective tumor targeting |

| Molecular Imaging | Enables visualization of biological phenomena with minimal background interference | Deep tissue penetration |

| Drug Delivery Systems | Incorporates into nanoparticles for targeted therapy | Enhanced efficacy and reduced side effects |

| Biomarker Development | Aids in early diagnosis and monitoring treatment responses | High sensitivity and specificity |

| Environmental Monitoring | Detects pollutants using its sensitivity to specific wavelengths | Contributes to ecological research |

Mechanism of Action

The mechanism of action of IR-797 (chloride) involves its ability to absorb and emit light in the near-infrared region. This property is due to the compound’s unique molecular structure, which allows it to interact with light at specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Optical Properties

Key Findings:

- IR-797 vs. IR-780/IR-783 : IR-797’s cyclohexene backbone and chloride counterion provide distinct photothermal efficiency compared to IR-780 (cyclopentene, iodide) and IR-783 (chloride). IR-797’s extinction coefficient is 10× higher than typical cyanines .

- IR-806 : Contains sulfonate groups, enabling pH-dependent absorption shifts (780–790 nm in gas phase) .

Key Findings:

- PEGylation : IR-797’s PEG coating increases circulation time and tumor retention compared to naked NPs, which are rapidly cleared via kidneys .

- Protein Binding : IR-783 binds tightly to BSA via a "pocket" structure, while IR-797 and IR-806 (five-membered cyclo) form weaker, partial covalent bonds .

Photostability and Photodissociation

Biological Activity

IR-797 (chloride) is a near-infrared (NIR) dye that has garnered significant attention for its potential biological applications, particularly in cancer therapy and imaging. This article delves into the biological activity of IR-797, highlighting its mechanisms of action, synthesis, and various applications supported by relevant research findings.

IR-797 chloride has the molecular formula and exhibits unique photophysical properties that make it suitable for deep tissue imaging. The compound is synthesized through various chemical methods that allow for the optimization of its solubility and absorption characteristics. The synthesis typically involves the reaction of specific precursors under controlled conditions, resulting in a dye with high absorption maxima near 700 nm .

Mechanisms of Biological Activity

Research indicates that IR-797 chloride exhibits significant cytotoxic effects against cancer cells through multiple mechanisms:

- Reactive Oxygen Species Generation : IR-797 can induce oxidative stress in cancer cells, leading to cell death. This is primarily achieved through the generation of reactive oxygen species (ROS), which disrupt cellular functions and promote apoptosis .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial function, further contributing to its cytotoxic effects. This disruption is critical in triggering apoptotic pathways in cancer cells.

- Nanoparticle Formulation : When formulated as nanoparticles, IR-797 shows enhanced targeting capabilities and reduced side effects compared to conventional chemotherapeutics. The self-assembly of hydrophobic IR-797 molecules into nanoparticles allows for effective delivery systems when modified with amphiphilic polymers like C18PMH-PEG5000 .

Applications in Cancer Therapy

IR-797 has been studied extensively for its applications in cancer therapy:

- Chemotherapeutic Agent : As a chemotherapeutic drug, IR-797 induces apoptosis in various cancer cell lines, demonstrating its potential as an effective treatment option .

- Imaging Applications : The dye's NIR properties facilitate non-invasive imaging techniques, allowing for real-time monitoring of tumor dynamics without the need for tissue excision. Its use in multiplexed imaging systems has been reported, enabling simultaneous tracking of multiple tumor markers .

- Theranostics : The combination of therapeutic and diagnostic capabilities makes IR-797 a promising candidate for theranostic applications. Its ability to function both as a treatment and as an imaging agent enhances its utility in personalized medicine approaches .

Efficacy Studies

A study demonstrated that IR-797 nanoparticles exhibited an ultrahigh mass extinction coefficient (444.3 L g⁻¹ cm⁻¹ at 797 nm) which is significantly higher than many other NIR dyes, indicating superior light absorption properties conducive to effective imaging and treatment .

Interaction with Biological Systems

In vitro studies have shown that IR-797 interacts effectively with biomolecules such as albumin, enhancing its stability and efficacy as an imaging probe. This interaction is critical for improving the photostability of the dye during clinical applications .

Comparative Analysis with Other Dyes

The following table summarizes key features of IR-797 chloride compared to other commonly used NIR dyes:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| IR-797 Chloride | C31H34Cl2N2 | High absorption near 700 nm; induces ROS generation |

| Indocyanine Green | C43H47N2NaO6S2 | Approved for clinical use; vascular imaging |

| Cyanine 5 | C30H31N2O3S | Fluorescent properties; nucleic acid labeling |

Q & A

Q. Why do computational models underestimate IR-797's absorption maxima in aqueous environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.